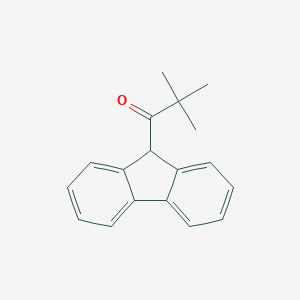

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the fluorene family. Fluorene derivatives are known for their thermal stability, high quantum yields, and good charge transport properties. These characteristics make them valuable in various applications, including organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors .

Métodos De Preparación

The synthesis of 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one can be achieved through several methods. One efficient method involves the intramolecular Friedel-Crafts alkylation of chalcones, catalyzed by trifluoromethanesulfonic acid (TfOH) in nitromethane at 80°C, yielding up to 99% . Industrial production methods often involve similar catalytic processes to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into different hydrofluorene derivatives.

Common reagents used in these reactions include KOH, THF, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one involves its interaction with various molecular targets and pathways. For instance, fluorene derivatives can act as ligands for transition metals, forming complexes that catalyze various chemical reactions . In biological systems, they can interact with enzymes and other proteins, affecting their activity and function .

Comparación Con Compuestos Similares

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one can be compared with other fluorene derivatives, such as:

9H-fluoren-9-yl)methyl carbonochloridate: Used in peptide synthesis and as a reagent in HPLC analysis.

2,7-dichloro-9H-fluorene: Known for its antimicrobial and anticancer properties.

9,9-bis(4-hydroxyphenyl) fluorene: Used in the synthesis of high-performance polymers.

The uniqueness of this compound lies in its specific structural features and the resulting properties, making it suitable for a wide range of applications in chemistry, biology, and industry.

Actividad Biológica

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one, commonly referred to as a fluorenone derivative, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure consists of a fluorenyl moiety attached to a dimethylpropanone group. This unique configuration contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of electron-withdrawing groups enhances its reactivity towards biological targets, which is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. For example, compounds derived from 9-fluorenone have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Antifungal activity | |

| Escherichia coli | Inhibition comparable to streptomycin | |

| Chlamydia trachomatis | Impaired growth without affecting host cells |

These findings highlight the compound's potential as a lead in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably:

- Cytotoxicity : The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Topoisomerase Inhibition : Some derivatives have been identified as type I topoisomerase inhibitors, which are crucial in cancer therapy .

Case Studies

Several studies have explored the biological activity of fluorenone derivatives:

- Antimicrobial Efficacy : A study investigated the antimicrobial potency of new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives against planktonic microorganisms. The results indicated enhanced activity when combined with magnetic nanoparticles .

- Anticancer Activity : Research on 2,7-diamidofluorenones revealed promising antiproliferative effects against cancer cells, suggesting the fluorenone scaffold could serve as a pharmacophore for designing new anticancer drugs .

- Mechanistic Studies : Investigations into the mechanism of action revealed that certain fluorenone derivatives can disrupt bacterial toxin trafficking pathways, enhancing their potential as anti-infective agents .

Propiedades

IUPAC Name |

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-18(2,3)17(19)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUVQRYTDICSRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392669 |

Source

|

| Record name | 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134886-88-7 |

Source

|

| Record name | 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.